4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid
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Overview
Description
4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid is a compound that combines two distinct chemical entities: 4-[(2-Chlorophenyl)methyl]phenol and 3,5-dinitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methyl]phenol typically involves the reaction of 2-chlorobenzyl chloride with phenol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, resulting in the formation of 4-[(2-Chlorophenyl)methyl]phenol.
3,5-Dinitrobenzoic acid is synthesized through the nitration of benzoic acid
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other nucleophiles.
3,5-Dinitrobenzoic acid primarily undergoes:
Reduction: Nitro groups can be reduced to amino groups.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and benzoic acid derivatives.
Scientific Research Applications
4-[(2-Chlorophenyl)methyl]phenol and 3,5-dinitrobenzoic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in analytical chemistry.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects and as diagnostic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of these compounds depends on their specific applications. For instance, in biological systems, 4-[(2-Chlorophenyl)methyl]phenol may interact with cellular proteins and enzymes, disrupting their normal functions. 3,5-Dinitrobenzoic acid, due to its nitro groups, can act as an electron acceptor, participating in redox reactions within cells.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3,5-dinitrobenzoic acid: Similar in structure but with a methyl group instead of a chlorophenyl group.
4-Chloro-2-methylphenol: Similar phenolic structure but with different substituents.
Uniqueness
The combination of a chlorophenyl group and nitrobenzoic acid in 4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid provides unique chemical properties, such as enhanced reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
62706-99-4 |
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Molecular Formula |
C20H15ClN2O7 |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H11ClO.C7H4N2O6/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8,15H,9H2;1-3H,(H,10,11) |
InChI Key |
WOJPMEGGBWSCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)Cl.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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